molecular formula C15H18N2O2S B1307649 2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 588692-31-3

2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B1307649
M. Wt: 290.4 g/mol
InChI Key: VBZYCFKXFQGLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" is a derivative of thiophene, a heterocyclic compound that has been the subject of various studies due to its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiarrhythmic activities . The compound is likely to possess similar activities due to its structural similarities with other thiophene derivatives discussed in the provided papers.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, which is a multi-component reaction that includes ketones, cyanoacetates, and sulfur . For instance, alkyl 2-aminobenzo[b]thiophene-3-carboxylates can be prepared from alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates through dehydrogenation . Similarly, the synthesis of 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a related compound, was achieved using the Gewald reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined using X-ray diffraction, revealing intra and intermolecular hydrogen bonds . These structural features are important for the interaction of the compounds with biological targets.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including condensation to form Schiff bases . These reactions are often influenced by the substituents on the thiophene core and can lead to a wide range of biologically active compounds. The compound may also be amenable to similar chemical transformations, which could modify its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of different substituents can significantly alter these properties . The analysis of these properties is essential for the development of pharmaceuticals, as they affect the compound's bioavailability and pharmacokinetics.

Scientific Research Applications

Chemical Properties and Synthesis

The chemical properties and synthesis of related compounds provide insight into the research applications of 2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. A study detailed the synthesis of a similar compound, highlighting its crystalline structure and molecular interactions, indicating its potential for further chemical investigation and application in material sciences (de Lima et al., 2010).

Medicinal Chemistry and Drug Design

Research in medicinal chemistry has explored derivatives of similar compounds for their potential therapeutic applications. For instance, certain acid chloride derivatives of a related compound were found to possess anti-inflammatory and antioxidant activities, comparable to known drugs like ibuprofen and ascorbic acid, indicating its utility in pharmaceutical research (Kumar et al., 2008). Another study synthesized and evaluated a series of novel thiophene derivatives for antiarrhythmic, serotonin antagonist, and antianxiety activities, showing promising results when compared with established drugs (Amr et al., 2010).

Pharmacophore Exploration

The exploration of pharmacophores, a crucial aspect of drug design, has been conducted using related compounds. For instance, the structure-activity analysis of vinylogous urea inhibitors, which includes a compound structurally similar to 2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, provided insights into the interaction of functional groups contributing to their potency as RNase H inhibitors, a key target in HIV treatment (Chung et al., 2010).

Safety And Hazards

This compound is for research use only and is not intended for diagnostic or therapeutic use . For safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier .

Future Directions

As this compound is used for research purposes , future directions would likely involve further studies to understand its properties and potential applications in various fields of research.

properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c16-14-13(11-6-2-1-3-7-12(11)20-14)15(18)17-9-10-5-4-8-19-10/h4-5,8H,1-3,6-7,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZYCFKXFQGLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NCC3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601126085
Record name 2-Amino-N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

CAS RN

588692-31-3
Record name 2-Amino-N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588692-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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